Brca1-IN-2 Exhibits Improved Potency Over the Structural Analog BRCA1-IN-1 in Biochemical Assays
Brca1-IN-2 demonstrates a 1.7-fold improvement in inhibitory potency compared to its structural analog BRCA1-IN-1 (compound 15a) [1]. Both compounds target the BRCA1 (BRCT)2 domain, but Brca1-IN-2's lower IC50 (0.31 μM) and Kd (0.3 μM) values indicate a stronger interaction with the target domain [1].
| Evidence Dimension | Biochemical Inhibition of BRCA1 (BRCT)2 Domain |
|---|---|
| Target Compound Data | IC50 = 0.31 μM; Kd = 0.3 μM |
| Comparator Or Baseline | BRCA1-IN-1 (Compound 15a): IC50 = 0.53 μM; Ki = 0.71 μM |
| Quantified Difference | Brca1-IN-2 is 1.7x more potent (IC50 ratio: 0.53/0.31) |
| Conditions | In vitro fluorescence polarization assay using the BRCA1 (BRCT)2 domain and a fluorescently labeled phosphopeptide probe [1]. |
Why This Matters
Higher potency can translate to lower required concentrations in cellular assays, potentially reducing off-target effects and conserving compound usage.
- [1] Na Z, Pan S, Uttamchandani M, Yao SQ. Discovery of cell-permeable inhibitors that target the BRCT domain of BRCA1 protein by using a small-molecule microarray. Angew Chem Int Ed Engl. 2014;53(32):8421-8426. doi:10.1002/anie.201405169 View Source
